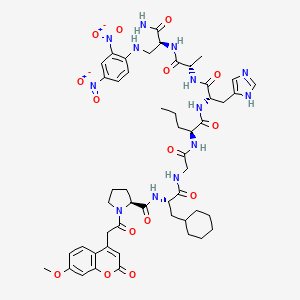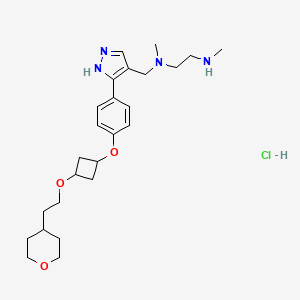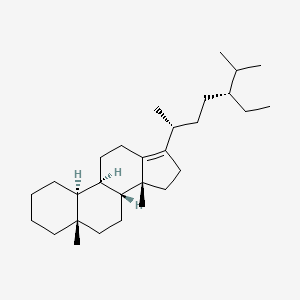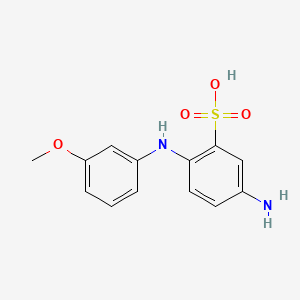![molecular formula C11H7ClN2O2 B1494405 2-(Chlormethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-on CAS No. 80550-76-1](/img/structure/B1494405.png)
2-(Chlormethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-on
Übersicht
Beschreibung
“2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of benzofuro[2,3-d]pyrimidines . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the transformation of shikimic acid to methyl 3-dehydroshikimate (3-MDHS), and then to multi-functionalized methyl 2-amino-3-cyanobenzofuran-5-carboxylate . This process is facilitated by a transition metal-free method .Molecular Structure Analysis
While specific structural data for “2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is not available, related compounds such as 2-[(2-phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid have been characterized .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as potential antitubercular agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2-[(2-phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid has a molecular formula of C18H12N2O3S, an average mass of 336.365 Da, and a monoisotopic mass of 336.056854 Da .Wissenschaftliche Forschungsanwendungen
Organische Synthese-Bausteine
Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Ihre einzigartige Struktur ermöglicht die Herstellung neuartiger heterocyclischer Systeme, die für die Entwicklung neuer Pharmazeutika und Materialien von entscheidender Bedeutung sind. Forscher können diese Verbindung verwenden, um eine Vielzahl von Derivaten zu synthetisieren, was möglicherweise zur Entdeckung neuer bioaktiver Moleküle führt .
Elektronen-Transport-Typ-Hosts für OLEDs
Im Bereich der Elektronik, insbesondere für organische Leuchtdioden (OLEDs), kann diese Verbindung zur Entwicklung von Hosts mit hoher Triplett-Energie verwendet werden. Diese Hosts sind unerlässlich für die Herstellung effizienter blauer phosphoreszierender OLEDs, die ein Schlüsselelement in Display- und Beleuchtungstechnologien sind. Die Elektronentransporteigenschaften dieser Verbindung machen sie zu einem exzellenten Kandidaten für die Verbesserung der Leistung von OLED-Bauelementen .
Fungizide Mittel
Die Struktur von „2-(Chlormethyl)benzofuro[3,2-d]pyrimidin-4(3H)-on“ ist förderlich für die Entwicklung und Synthese von Fungiziden. Durch die Verwendung als Vorlage für Bioisostere kann sie zur Herstellung von Verbindungen mit signifikanter fungizider Aktivität führen, die für den Schutz von Nutzpflanzen und die Sicherstellung der Lebensmittelsicherheit unerlässlich ist .
Chemischer Raum-Exploration
Diese Verbindung kann in chemischen Bibliotheken verwendet werden, die für das virtuelle Screening in der Wirkstoffforschung eingesetzt werden. Ihre Aufnahme erweitert den chemischen Raum und erhöht die Chancen, neuartige Treffer mit einzigartigen pharmakologischen Eigenschaften zu identifizieren. Dies ist besonders nützlich in den frühen Phasen der Wirkstoffentwicklung, in denen Diversität und Neuheit hoch gefragt sind .
Bioisostere-Entwicklung
Als Bioisoster kann diese Verbindung andere funktionelle Gruppen in Wirkstoffmolekülen ersetzen, um ihre pharmakokinetischen und pharmakodynamischen Eigenschaften zu verbessern. Dies kann zur Entwicklung von Medikamenten mit besserer Wirksamkeit, reduzierter Toxizität und verbesserter Stabilität führen .
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann die Struktur der Verbindung genutzt werden, um neue Materialien mit wünschenswerten Eigenschaften wie erhöhter Haltbarkeit, Leitfähigkeit oder Biokompatibilität zu schaffen. Dies hat Auswirkungen auf eine Vielzahl von Anwendungen, von der Elektronik bis hin zu biomedizinischen Geräten .
Werkzeuge der Computerchemie
Die Verbindung kann in der Computerchemie verwendet werden, um Vorhersagemodelle für chemische Reaktionen zu entwickeln. Durch das Verständnis ihrer Reaktivität können Wissenschaftler die Ergebnisse komplexer chemischer Reaktionen vorhersagen, was für die Entwicklung effizienter synthetischer Wege und die Reduzierung von experimentellen Versuchen und Fehlern von unschätzbarem Wert ist .
Photodynamische Therapiemittel
Schließlich könnten Derivate dieser Verbindung als potenzielle Mittel für die photodynamische Therapie (PDT) untersucht werden. Durch die Nutzung ihrer Fähigkeit, bei Lichtaktivierung reaktive Sauerstoffspezies zu erzeugen, könnte sie zur Entwicklung von Behandlungen verwendet werden, die selektiv auf Krebszellen zielen und diese zerstören .
Wirkmechanismus
Mechanism of Action of 2-(chloromethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one
Target of Action The primary target of the compound 2-(chloromethyl)1Similar compounds have been reported to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase and Poly ADP ribose polymerase-1 (PARP-1) . These proteins play crucial roles in various cellular processes such as DNA damage repair, gene transcription, and cell apoptosis .
Mode of Action The exact mode of action of 2-(chloromethyl)1Similar compounds have been shown to inhibit their targets, leading to disruption of the associated cellular processes .
Biochemical Pathways The biochemical pathways affected by 2-(chloromethyl)1Compounds with similar structures have been reported to affect the dna damage repair pathway by inhibiting parp-1 .
Pharmacokinetics The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(chloromethyl)1. These properties are crucial in determining the bioavailability of the compound.
Result of Action The molecular and cellular effects of 2-(chloromethyl)1Similar compounds have been reported to inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Action Environment The influence of environmental factors on the action, efficacy, and stability of 2-(chloromethyl)1
Zukünftige Richtungen
The future directions in the study of benzofuro[2,3-d]pyrimidines could involve further exploration of their potential biological activities, such as their antimicrobial, antitubercular, and anticancer properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Biochemische Analyse
Biochemical Properties
2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound may interact with other biomolecules such as receptor tyrosine kinases, further modulating cellular signaling pathways .
Cellular Effects
The effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cell lines, such as MCF-7 and HCT-116, 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibits cytotoxic effects, leading to reduced cell viability and induction of apoptosis . The compound affects cell signaling pathways, including the inhibition of CDK2/cyclin A2 activity, which is essential for cell cycle progression. Furthermore, it impacts gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to a cascade of downstream effects, including cell cycle arrest and apoptosis. Additionally, 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one may induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular processes such as proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies in in vitro and in vivo models have demonstrated sustained cytotoxic effects, particularly in cancer cell lines, with continued inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in the therapeutic application of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one.
Metabolic Pathways
2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The interaction of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one within tissues is also dependent on its interaction with plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with target enzymes and DNA . Post-translational modifications and targeting signals may direct 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-5-8-13-9-6-3-1-2-4-7(6)16-10(9)11(15)14-8/h1-4H,5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOEOBMLILAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406232 | |
| Record name | 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80550-76-1 | |
| Record name | 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



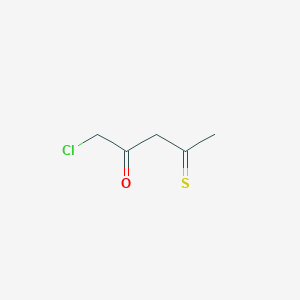

![3-o-Methyl-D-glucose,[methyl-14c]](/img/structure/B1494334.png)
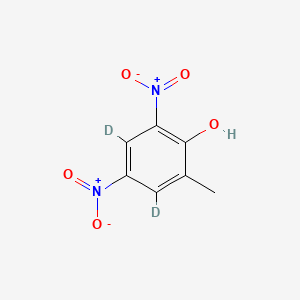
![(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1494345.png)

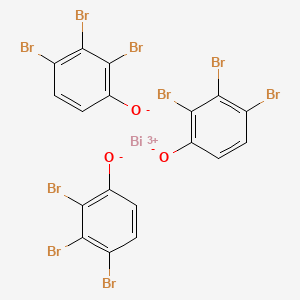
![6-(2-Deoxy-5-O-DMT-b-D-ribofuranosyl)-3,4-dihydro-8H-pyrimido-[4,5-c][1,2]oxazin-7-one](/img/structure/B1494349.png)
